molecular formula C10H20N2O2 B153212 Tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate CAS No. 270912-72-6

Tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate

Cat. No. B153212
M. Wt: 200.28 g/mol
InChI Key: OGCCBDIYOAFOGK-UHFFFAOYSA-N
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Description

Tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate is a chemical compound that falls within the category of pyrrolidine derivatives. These compounds are characterized by a pyrrolidine ring, which is a five-membered lactam structure, and are often used as intermediates in the synthesis of various pharmacologically active molecules or as building blocks in organic synthesis.

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various methods. One approach involves the one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones, utilizing the HBr generated in the Hantzsch reaction to hydrolyze the t-butyl esters in situ . Another method describes the optimized large-scale synthesis of a related compound, tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, which is an intermediate for nicotinic acetylcholine receptor agonists . Additionally, the synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates demonstrates the utility of these compounds in the development of novel macrocyclic Tyk2 inhibitors .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be complex, with various substituents influencing the overall shape and properties of the molecule. For instance, the crystal and molecular structure of certain thieno[2,3-c]pyridine derivatives, which are structurally related to pyrrolidine compounds, have been characterized by X-ray crystallographic analysis, revealing intramolecular hydrogen bonding patterns .

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo a variety of chemical reactions. For example, the tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid can react with singlet oxygen to yield peroxidic intermediates, which can then couple with nucleophiles to produce 5-substituted pyrroles . Regio-selective synthesis can also be employed to direct substitutions to specific positions on the pyrrolidine ring, as demonstrated in the synthesis of 1-tert-butyl-4-nitro-1H-pyrrole-3-carboxylic acid . Furthermore, reactions with electrophilic and nucleophilic reagents, as well as reduction and oxidation of functional groups, have been performed on tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. The presence of tert-butyl groups can impart steric bulk, affecting the reactivity and solubility of the compounds. The introduction of functional groups such as cyano, cyclopropyl, or nitro groups can further modify the chemical behavior, enabling the compounds to participate in a wide range of reactions and potentially enhancing their biological activity .

Scientific Research Applications

Asymmetric Synthesis

Tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate plays a crucial role in asymmetric synthesis. It is used in the enantioselective nitrile anion cyclization to synthesize substituted pyrrolidines, such as N-tert-butyl-4-arylpyrrolidine-3-carboxylic acid. This process involves a five-step chromatography-free synthesis with high yield and enantiomeric excess, highlighting its efficiency in producing chiral pyrrolidine derivatives (Chung et al., 2005).

Synthesis of Antiinflammatory Agents

Another application is in the synthesis of antiinflammatory compounds. For instance, 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, synthesized using tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate, have shown potential as antiinflammatory and analgesic agents. These compounds have been evaluated for their ability to inhibit prostaglandin and leukotriene synthesis, showing comparable antiinflammatory activities to established drugs but with reduced side effects (Ikuta et al., 1987).

Influenza Neuraminidase Inhibition

This compound is also significant in the design of influenza neuraminidase inhibitors. It has been utilized in the synthesis of potent inhibitors against influenza, exhibiting promising results in inhibiting the virus's neuraminidase enzyme, a key target in influenza therapy (Wang et al., 2001).

Crystallographic and Structural Analysis

Furthermore, tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate is important in crystallographic studies. The synthesis and crystal structure analysis of its derivatives provide valuable insights into molecular conformations and interactions, which are essential in understanding the properties and reactivities of these compounds (Naveen et al., 2007).

Coupling Reactions in Organic Synthesis

This compound is also used in coupling reactions, such as the palladium-catalyzed coupling of arylboronic acids with partially reduced pyridine derivatives, to produce a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates. This application signifies its versatility in organic synthesis (Wustrow & Wise, 1991).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Aquatic Acute 1 - Eye Irrit. 2 . The hazard statements include H302 - H319 - H400 . Precautionary statements include P273 - P301 + P312 + P330 - P305 + P351 + P338 .

properties

IUPAC Name

tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h8H,4-7,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCCBDIYOAFOGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373389
Record name tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate

CAS RN

270912-72-6
Record name tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate
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Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
Y Shi, D Sitkoff, J Zhang, W Han, Z Hu, PD Stein… - Bioorganic & medicinal …, 2007 - Elsevier
The design and synthesis of a novel class of amino(methyl) pyrrolidine-based sulfonamides as potent and selective FXa inhibitors is reported. The amino(methyl) pyrrolidine scaffolds …
Number of citations: 13 www.sciencedirect.com
BM Fox, R Natero, K Richard, R Connors… - Bioorganic & medicinal …, 2011 - Elsevier
We discovered novel pyrrolidine MCHR1 antagonist 1 possessing moderate potency. Profiling of pyrrolidine 1 demonstrated that it was an inhibitor of the hERG channel. Investigation of …
Number of citations: 15 www.sciencedirect.com
TS Dexheimer, AS Rosenthal, DK Luci… - Journal of medicinal …, 2014 - ACS Publications
Deregulation of ubiquitin conjugation or deconjugation has been implicated in the pathogenesis of many human diseases including cancer. The deubiquitinating enzyme USP1 (…
Number of citations: 59 pubs.acs.org
CR Wellaway, D Amans, P Bamborough… - Journal of Medicinal …, 2020 - ACS Publications
The bromodomain and extraterminal (BET) family of bromodomain-containing proteins are important regulators of the epigenome through their ability to recognize N-acetyl lysine (KAc) …
Number of citations: 48 pubs.acs.org
FO Battiti, SA Zaidi, V Katritch… - Journal of Medicinal …, 2021 - ACS Publications
Linkers are emerging as a key component in regulating the pharmacology of bitopic ligands directed toward G-protein coupled receptors (GPCRs). In this study, the role of regio- and …
Number of citations: 5 pubs.acs.org
JL Delgado, SRC Lentz, CA Kulkarni… - European journal of …, 2019 - Elsevier
Fluoroquinolones substituted with N-1 biphenyl and napthyl groups were discovered to act as catalytically inhibitors of human topoisomerases I and II, and to possess anti-proliferative …
Number of citations: 12 www.sciencedirect.com
V Bavetsias, A Faisal, S Crumpler… - Journal of Medicinal …, 2013 - ACS Publications
Aurora-A differs from Aurora-B/C at three positions in the ATP-binding pocket (L215, T217, and R220). Exploiting these differences, crystal structures of ligand–Aurora protein …
Number of citations: 70 pubs.acs.org
EH Demont, C Chung, RC Furze, P Grandi… - Journal of medicinal …, 2015 - ACS Publications
Overexpression of ATAD2 (ATPase family, AAA domain containing 2) has been linked to disease severity and progression in a wide range of cancers, and is implicated in the regulation …
Number of citations: 92 pubs.acs.org
MRV Finlay, M Anderton, A Bailey, S Boyd… - Journal of medicinal …, 2019 - ACS Publications
Tumors have evolved a variety of methods to reprogram conventional metabolic pathways to favor their own nutritional needs, including glutaminolysis, the first step of which is the …
Number of citations: 20 pubs.acs.org

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